
3,5-Dimethylpyridine
Overview
Description
3,5-Dimethylpyridine (3,5-DMP), also known as 3,5-lutidine, is a heterocyclic aromatic compound with two methyl groups at the meta positions of the pyridine ring. It is a colorless liquid with applications in pharmaceuticals (e.g., as an intermediate for antiulcer drugs like omeprazole), catalysis, and materials science . Its structure imparts unique steric and electronic properties, influencing reactivity, coordination behavior, and selectivity in chemical reactions.
Scientific Research Applications
Chemical Synthesis and Catalysis
3,5-Dimethylpyridine is primarily utilized as a building block in organic synthesis. Its derivatives are often employed as catalysts or ligands in various chemical reactions.
- Catalytic Applications : DMP and its derivatives can catalyze reactions such as alkylation, acylation, and condensation reactions. For instance, it has been used in the synthesis of pharmaceuticals where specific reaction conditions are required to enhance yield and selectivity .
- Ligand Formation : DMP forms stable complexes with metal ions, making it useful in coordination chemistry. These complexes have applications in catalysis and material science .
Biological Research
The influence of this compound on biological systems has been a subject of interest due to its interaction with biomolecules.
- Interaction with Nucleic Acids : Studies have shown that DMP can interact with nucleic acids and their constituents, potentially influencing biochemical pathways. Such interactions are crucial for understanding drug design and the development of therapeutic agents targeting genetic material .
- Cellular Studies : Research indicates that static magnetic fields combined with DMP may enhance cellular processes such as proliferation and differentiation. For example, experiments involving fibroblasts exposed to static magnetic fields demonstrated no adverse effects on oxidative status, suggesting potential applications in regenerative medicine .
Material Science
DMP is also significant in the field of material science, particularly in the development of functional materials.
- Magnetic Materials : The incorporation of DMP into polymer matrices has been investigated for creating magnetic materials that can be used in various applications including sensors and drug delivery systems. The magnetic properties can be tuned by modifying the concentration of DMP within the matrix .
- Nanocomposites : Research has explored the use of DMP in synthesizing nanocomposites that exhibit enhanced mechanical properties and thermal stability. These materials find applications in coatings and advanced materials for electronics .
Case Study 1: Biological Effects of Static Magnetic Fields
A study investigated the effects of static magnetic fields on human dermal fibroblasts treated with DMP. The results indicated that exposure to specific magnetic field strengths improved cell viability without altering oxidative stress markers significantly. This suggests potential therapeutic uses for enhancing wound healing processes .
Case Study 2: Coordination Chemistry
Research on metal-ion interactions with nucleic acids highlighted the role of DMP as a ligand that stabilizes metal complexes. These findings are pivotal for developing new drugs targeting DNA/RNA structures, providing insights into how DMP can be utilized in pharmaceutical chemistry .
Data Summary Table
Application Area | Specific Use | Findings/Implications |
---|---|---|
Chemical Synthesis | Catalysts/Ligands | Enhances yield/selectivity in organic reactions |
Biological Research | Interaction with nucleic acids | Influences biochemical pathways; potential drug design |
Material Science | Magnetic materials | Tunable properties for sensors and drug delivery |
Case Study (Fibroblasts) | Static magnetic field effects | Improved cell viability; implications for wound healing |
Case Study (Coordination) | Metal-ion stabilization | Insights for pharmaceutical applications |
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific enzymes and altering their activity. The compound’s ability to form hydrogen bonds and participate in protonation-deprotonation reactions makes it a valuable tool in studying biochemical processes .
Comparison with Similar Compounds
Chemical Reactivity
Methylation Reactions
- 3,5-DMP: Undergoes α-methylation with formaldehyde and ammonia over aluminosilicate catalysts to yield 2,3,5-trimethylpyridine at 90% efficiency. The meta-methyl groups facilitate high selectivity (97%) in dialkylpyridine synthesis .
- 2,6-Dimethylpyridine (2,6-DMP) : Less sterically hindered than 3,5-DMP, leading to lower selectivity (86% for diethylpyridine) in similar reactions .
- 4-Aminopyridine (4-AP): Enhances reaction selectivity (78.1:20.9) more effectively than 3,5-DMP due to its electron-donating amino group, which modulates catalyst activity .
Bromination
- Bromination of 3,5-DMP is challenging, often producing dibromo byproducts due to steric hindrance from the methyl groups. In contrast, mono-substituted pyridines (e.g., 3-methylpyridine) undergo bromination more cleanly .
Coordination and Physical Properties
- Complexation : 3,5-DMP forms square pyramidal Cu(II) complexes with nitrate ligands, where the methyl groups influence ligand geometry. This contrasts with 4,4′-dipyridine N-oxide complexes, which adopt different coordination modes due to para-substitution .
- Isotopic Labeling : 15N-labelled 3,5-DMP is synthesized via a two-step process (55% yield) for NMR studies, demonstrating its utility as a probe for hydrogen-bonding environments .
- Sublimation Enthalpy : While 3,5-dichloropyridine has a ΔsubH° of 67.3 kJ/mol , 3,5-DMP’s physical properties are dominated by its lower polarity and higher volatility compared to halogenated analogs.
Substituent Effects
- Steric Hindrance : The meta-methyl groups in 3,5-DMP create steric barriers, reducing bromination efficiency but enhancing selectivity in alkylation reactions .
- Electronic Effects : Electron-donating methyl groups increase the basicity of 3,5-DMP compared to electron-withdrawing substituents (e.g., 3,5-dichloropyridine), affecting its reactivity in acid-catalyzed processes .
Key Research Findings
Catalyst Design : 3,5-DMP’s ability to passivate catalysts (e.g., in Bamberger rearrangements) is surpassed by 4-AP, highlighting the role of functional groups in modulating activity .
Synthetic Efficiency: ASM-40 aluminosilicates achieve 97% selectivity for 3,5-DMP synthesis, outperforming ZSM-5 zeolites (63.1% yield) .
Coordination Chemistry: Cu(3,5-DMP)3(NO3)2 adopts a square pyramidal geometry, distinct from complexes with para-substituted pyridines, which favor different ligand arrangements .
Biological Activity
3,5-Dimethylpyridine, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, including its cytotoxic effects, interactions with metal complexes, and implications in various therapeutic contexts.
Chemical Structure and Properties
This compound (C_8H_9N) features a pyridine ring with two methyl groups at the 3 and 5 positions. This substitution pattern influences its chemical reactivity and biological interactions. The compound is known for its basicity and ability to form coordination complexes with metals, which can enhance its biological activity.
Cytotoxicity Studies
Recent research has investigated the cytotoxic effects of this compound when used in conjunction with platinum complexes. A notable study evaluated three platinum complexes that included this compound as a ligand: Pt2(2,4-dimethylpyridine)4(berenil)2 (Pt14), Pt2(3,4-dimethylpyridine)4(berenil)2 (Pt15), and Pt2(this compound)4(berenil)2 (Pt16). The findings indicated that these complexes exhibited significantly greater cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin. Importantly, the cytotoxic effects were less pronounced in normal human skin fibroblasts, suggesting a degree of selectivity for cancer cells .
Table 1: Cytotoxicity of Platinum Complexes
Compound | IC50 (µM) in MCF-7 | IC50 (µM) in MDA-MB-231 | IC50 (µM) in Normal Fibroblasts |
---|---|---|---|
Pt14 | 5.0 | 6.0 | 20.0 |
Pt15 | 4.5 | 5.5 | 18.0 |
Pt16 | 3.0 | 4.0 | 15.0 |
Cisplatin | 10.0 | 12.0 | 25.0 |
The mechanism of action appears to involve apoptosis induction through both mitochondrial and extrinsic pathways, as evidenced by flow cytometry analyses showing increased annexin V binding and activation of caspases .
Coordination Chemistry
The coordination of this compound with metals has been explored for its potential to enhance the biological efficacy of metal-based drugs. For instance, the formation of metal-ligand complexes can alter the solubility and stability of the compounds, which may lead to improved pharmacokinetic profiles.
A study focusing on the synthesis and characterization of various dimethylpyridine complexes revealed that these compounds could exhibit unique hydrogen-bonding interactions in aqueous environments. Such interactions are crucial for understanding their behavior in biological systems .
Ecotoxicological Considerations
While exploring the biological activities of this compound, it is essential to consider its environmental impact. The compound has been assessed for its ecotoxicological effects using various models. It is categorized under different hazard levels based on its potential toxicity to aquatic organisms and terrestrial plants .
Table 2: Ecotoxicological Profile
Endpoint | Hazard Level |
---|---|
Aquatic Toxicity | Moderate |
Terrestrial Toxicity | Low |
Bioaccumulation Potential | Moderate |
Case Studies
- Anticancer Activity : A case study on the use of platinum complexes containing this compound demonstrated significant anticancer activity against breast cancer cells while sparing normal cells .
- Hydrogen Bonding Dynamics : Research on hydrogen bonding among dimethylpyridine clusters highlighted how these interactions affect solubility and phase separation in water-rich environments .
Q & A
Q. Basic: What are the key physicochemical properties of 3,5-Dimethylpyridine relevant to laboratory handling?
Answer:
this compound (CAS 591-22-0) is a heterocyclic aromatic compound with a molecular formula of C₇H₉N (MW: 107.15 g/mol). Key properties include:
- Boiling Point : 169–170°C
- Melting Point : -9°C
- Water Solubility : 33 g/L at 20°C, though conflicting data exists (203.2 g/L at -12°C in aqueous solutions)
- Structure : Pyridine ring substituted with methyl groups at the 3 and 5 positions, influencing electronic distribution and reactivity .
These properties guide solvent selection, reaction design, and storage protocols (e.g., flammability classification as a Class III liquid ).
Q. Basic: What synthetic routes are commonly employed for preparing this compound in research settings?
Answer:
Synthesis often involves:
- Chichibabin Reaction : Condensation of acetaldehyde and ammonia under acidic conditions to form pyridine derivatives .
- Functionalization of Pyridine : Methylation via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Heterocyclic Rearrangements : Hexamine-mediated cyclization of precursors (e.g., Scheme 2 in ) .
Reaction optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), temperature (e.g., 105°C for cross-coupling), and stoichiometry .
Q. Advanced: How can researchers optimize reaction conditions for introducing functional groups to this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling reactions .
- Temperature Control : Higher temperatures (e.g., 120°C in acetic acid) improve yields in cyclization steps .
- Protecting Groups : Use of TsCl (tosyl chloride) to protect reactive sites during functionalization .
For fluorinated derivatives, nucleophilic substitution with NaF or KF in polar aprotic solvents (e.g., DMF) is effective .
Q. Advanced: What analytical techniques are most suitable for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl group signals at δ ~2.3 ppm) .
- Chromatography : HPLC or GC with UV/ECD detection for purity assessment (>98% purity criteria) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 107.1531 for C₇H₉N) .
- X-ray Crystallography : For solid-state structure determination, particularly in coordination complexes .
Q. Advanced: How should researchers address discrepancies in reported solubility data for this compound?
Answer:
Discrepancies arise from measurement conditions:
- Temperature Effects : Solubility at 20°C (33 g/L ) vs. -12°C (203.2 g/L ) suggests temperature-dependent solubility.
- Methodology : Gravimetric vs. spectroscopic methods may yield variations. Validate with controlled experiments (e.g., saturation point determination at fixed temperatures).
Recommend reporting experimental conditions (solvent, temperature, purity) to ensure reproducibility .
Q. Advanced: What safety protocols are critical when handling this compound in catalytic studies?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (flammable liquid with vapor pressure ~3.5 mmHg at 25°C) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
- Storage : Inflammable cabinets (Class III storage) away from oxidizers .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids .
Q. Basic: What are the recommended storage conditions to maintain this compound stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from UV light using amber glassware .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis .
Q. Advanced: How does the electronic structure of this compound influence its reactivity in organometallic reactions?
Answer:
The methyl groups at 3 and 5 positions donate electron density via inductive effects, reducing the pyridine ring’s basicity compared to unsubstituted pyridine. This enhances:
- Coordination Chemistry : Preference for transition metals (e.g., Ru, Pd) in catalytic cycles .
- Nucleophilic Substitution : Deactivation at the 2 and 4 positions, directing electrophiles to the 6 position .
Computational studies (DFT) can predict reaction sites by analyzing frontier molecular orbitals .
Q. Advanced: What methodologies exist for assessing the purity of this compound in different solvent systems?
Answer:
- Titration : Acid-base titration with HCl in ethanol to determine amine content .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) .
- Solubility Profiling : Compare experimental solubility in water, ethanol, and DMSO against literature values .
Q. Advanced: What structural modifications of this compound have shown promise in pharmaceutical intermediate synthesis?
Answer:
- Fluorination : Introduce F atoms at the 2 and 4 positions via Balz-Schiemann reaction to enhance bioavailability .
- Amine Functionalization : Reductive amination yields analogs with antimicrobial activity (e.g., pyrimidine derivatives) .
- Metal Complexation : Ru(II) complexes for anticancer studies, leveraging pyridine’s chelating ability .
Properties
IUPAC Name |
3,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYDZCSSYKIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052254 | |
Record name | 3,5-Dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Pyridine, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethylpyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17029 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.74 [mmHg] | |
Record name | 3,5-Dimethylpyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17029 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-22-0 | |
Record name | 3,5-Dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4YPZ045V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.